

Application Notes and Protocols for TM5275

Sodium In Vitro

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764144

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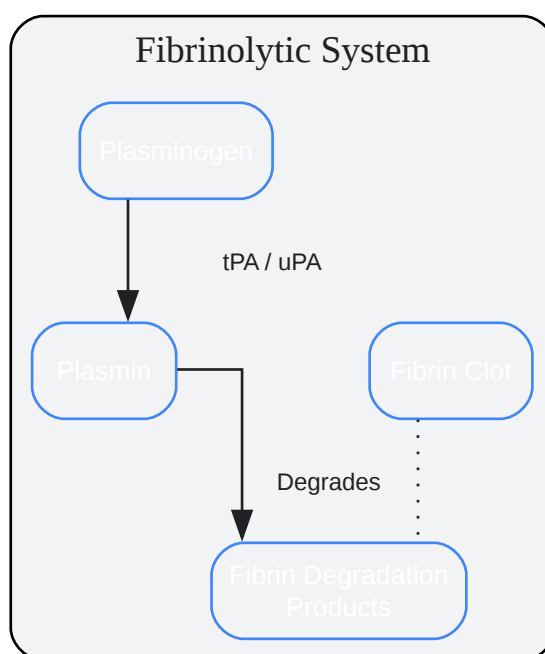
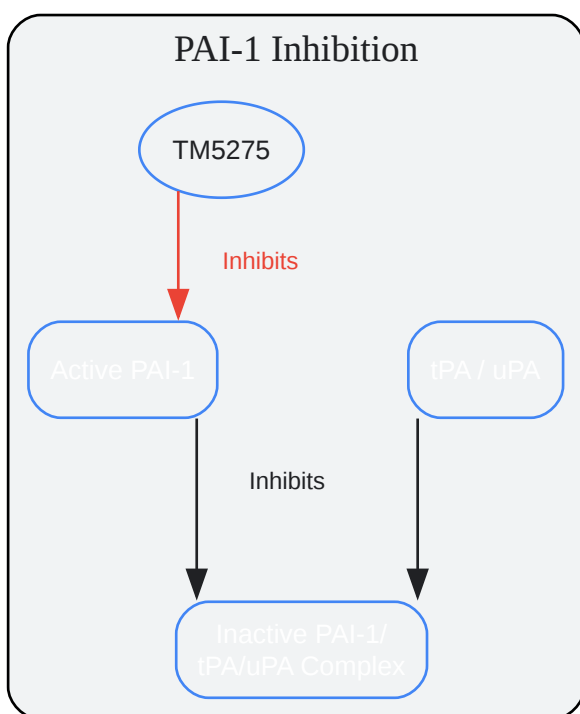
For Researchers, Scientists, and Drug Development Professionals

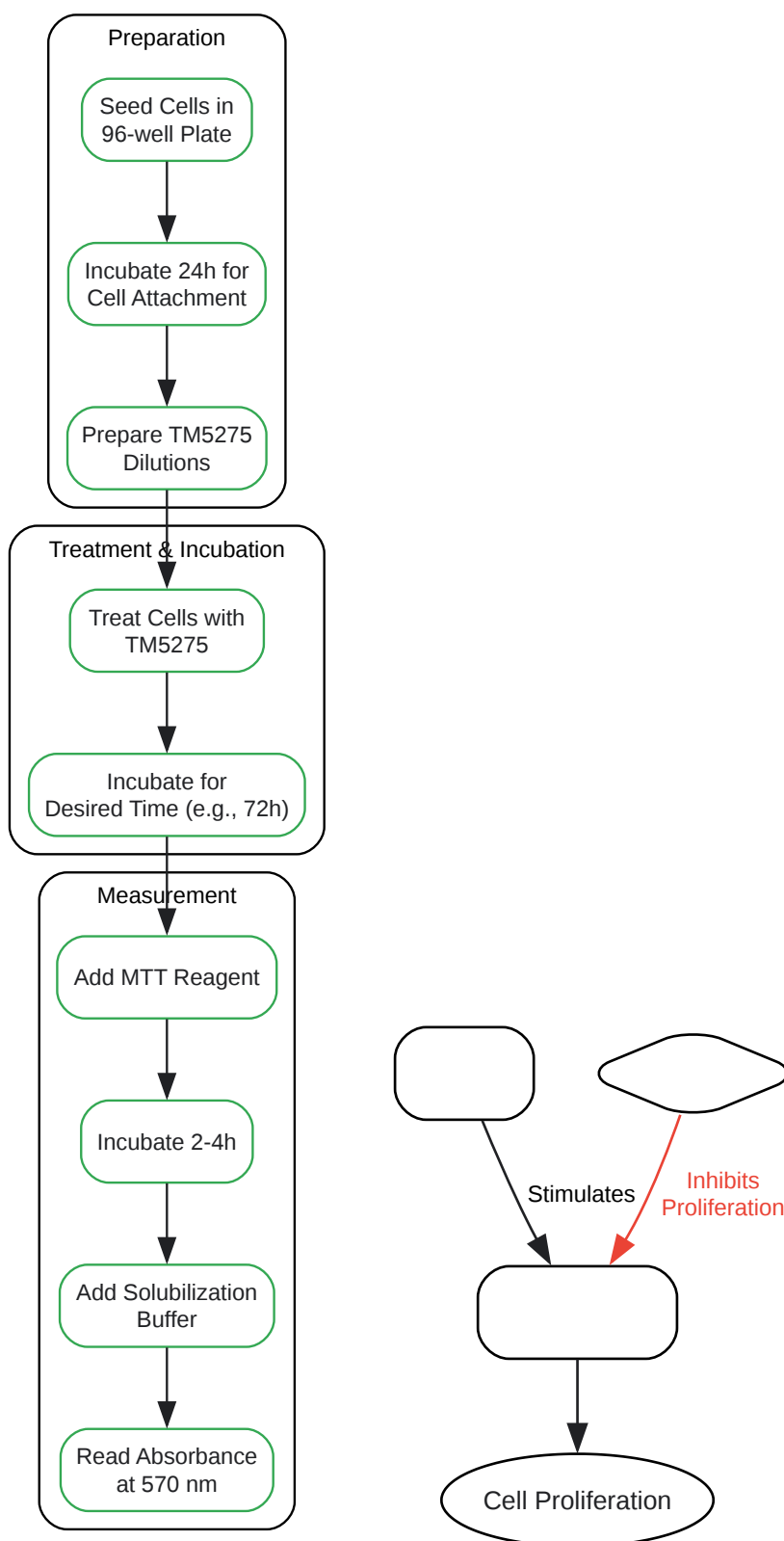
These application notes provide detailed protocols for the in vitro characterization of **TM5275 sodium**, a potent and selective small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). The following sections detail the mechanism of action, quantitative data, and experimental procedures for assessing the activity of TM5275 in biochemical and cell-based assays.

Mechanism of Action

TM5275 is a non-competitive inhibitor of PAI-1, a key regulator of the fibrinolytic system.^[1] It binds to a region on the PAI-1 protein distinct from the reactive center loop, inducing a conformational change that prevents the formation of a stable complex with tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).^[1] This allosteric inhibition effectively preserves the activity of tPA and uPA, promoting the conversion of plasminogen to plasmin and subsequent fibrin clot lysis. Docking studies have suggested that TM5275 binds at the P14-P9 position of strand 4 of the A β -sheet (s4A) of PAI-1, which redirects the PAI-1/PA interaction towards a substrate-like behavior rather than inhibition.^[1]

Signaling Pathway of PAI-1 Inhibition by TM5275





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References

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